molecular formula C23H28N2O3 B6059684 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane

1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane

Cat. No. B6059684
M. Wt: 380.5 g/mol
InChI Key: FWMOBDFRQMMQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane, also known as MPDPV, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that is chemically similar to other cathinones such as MDPV and alpha-PVP. MPDPV is known for its stimulant and euphoric effects, and it has been linked to several cases of drug abuse and addiction. However,

Mechanism of Action

The mechanism of action of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane involves its interaction with the dopamine and serotonin transporters in the brain. By inhibiting the reuptake of dopamine and serotonin, 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane increases the levels of these neurotransmitters in the brain, which leads to its stimulant and euphoric effects. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has also been shown to have an affinity for the norepinephrine transporter, which may contribute to its sympathomimetic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant and euphoric effects. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has been shown to have a high potential for abuse and addiction, and it has been associated with several adverse effects such as seizures, psychosis, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has several advantages for lab experiments, including its potent dopamine reuptake inhibition and its affinity for the serotonin and norepinephrine transporters. It can be used to study the effects of dopamine and serotonin on the brain and to investigate the mechanisms of drug addiction and abuse. However, the use of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is limited by its potential for abuse and addiction, as well as its adverse effects on the cardiovascular system and other organs.

Future Directions

There are several future directions for research on 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane, including the development of new analogs and derivatives that may have different pharmacological properties and fewer adverse effects. Additionally, research can be conducted to investigate the long-term effects of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane on the brain and body, as well as its potential as a therapeutic agent for certain disorders such as depression and attention deficit hyperactivity disorder (ADHD). Finally, research can be conducted to develop new methods for the detection and identification of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane in biological samples, which may be useful for forensic and toxicological purposes.

Synthesis Methods

The synthesis of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane involves a multi-step process that starts with the reaction of 4-methoxyphenylacetone with phenylpropanolamine to form the intermediate 4-methoxyphenyl-2-propanone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane. The synthesis of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane is complex and requires specialized knowledge and equipment.

Scientific Research Applications

1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has been used in scientific research to study its mechanism of action and its effects on the brain and body. It has been shown to act as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This effect is similar to other stimulants such as cocaine and amphetamines. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.

properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-18(26)24-13-6-14-25(16-15-24)23(27)17-22(19-7-4-3-5-8-19)20-9-11-21(28-2)12-10-20/h3-5,7-12,22H,6,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMOBDFRQMMQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane

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